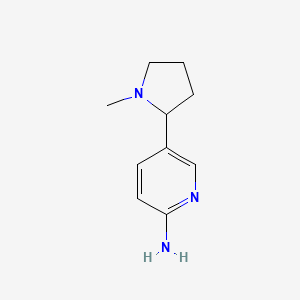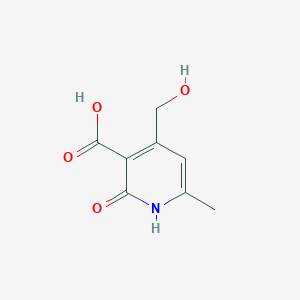![molecular formula C12H16N2O3 B1305442 6-[(4-Methylpyridin-2-yl)amino]-6-oxohexanoic acid CAS No. 405270-96-4](/img/structure/B1305442.png)
6-[(4-Methylpyridin-2-yl)amino]-6-oxohexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
6-[(4-Methylpyridin-2-yl)amino]-6-oxohexanoic acid is a useful research compound. Its molecular formula is C12H16N2O3 and its molecular weight is 236.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biochemische Analyse
Biochemical Properties
6-[(4-Methylpyridin-2-yl)amino]-6-oxohexanoic acid is involved in several biochemical reactions, interacting with a variety of enzymes, proteins, and other biomolecules. One of the primary interactions is with nitric oxide synthase, an enzyme responsible for the production of nitric oxide, a crucial signaling molecule in the body . This interaction suggests that this compound may play a role in modulating nitric oxide levels, thereby influencing various physiological processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with nitric oxide synthase can lead to changes in nitric oxide levels, which in turn can affect cell signaling pathways involved in inflammation and immune responses . Additionally, this compound may impact gene expression by modulating the activity of transcription factors that respond to nitric oxide levels.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound binds to the active site of nitric oxide synthase, inhibiting its activity and thereby reducing the production of nitric oxide . This inhibition can lead to downstream effects on various signaling pathways and physiological processes. Additionally, this compound may influence gene expression by interacting with transcription factors that are sensitive to changes in nitric oxide levels.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of nitric oxide synthase, resulting in long-term changes in cellular function and signaling pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits nitric oxide synthase without causing significant adverse effects. At higher doses, toxic effects have been observed, including disruptions in cellular metabolism and increased oxidative stress. These findings highlight the importance of careful dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to nitric oxide production and regulation. The compound interacts with enzymes such as nitric oxide synthase, influencing the metabolic flux of nitric oxide and related metabolites . This interaction can lead to changes in the levels of various metabolites, affecting overall cellular metabolism and function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to areas where nitric oxide synthase is active, allowing it to exert its inhibitory effects effectively. The distribution of this compound within tissues is crucial for its overall activity and effectiveness.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with nitric oxide synthase and other related biomolecules . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to its site of action. The activity and function of this compound are closely linked to its precise localization within the cell.
Eigenschaften
IUPAC Name |
6-[(4-methylpyridin-2-yl)amino]-6-oxohexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-9-6-7-13-10(8-9)14-11(15)4-2-3-5-12(16)17/h6-8H,2-5H2,1H3,(H,16,17)(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVVSZYWTSPYNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1305359.png)




![2',4'-Dimethyl-[4,5']bithiazolyl-2-ylamine](/img/structure/B1305371.png)







![1-[2-(2-Chloro-ethoxy)-ethyl]-1H-pyrazole](/img/structure/B1305410.png)
